molecular formula C5H8N4O3 B13963391 2-Hydroxyamino-4,6-dimethoxy-sym-triazine CAS No. 58190-03-7

2-Hydroxyamino-4,6-dimethoxy-sym-triazine

Cat. No.: B13963391
CAS No.: 58190-03-7
M. Wt: 172.14 g/mol
InChI Key: WRBBZYORRSENMS-UHFFFAOYSA-N
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Description

2-Hydroxyamino-4,6-dimethoxy-sym-triazine is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of hydroxyamino and dimethoxy functional groups attached to the triazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyamino-4,6-dimethoxy-sym-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dimethoxy groups may also influence the compound’s solubility and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyamino-4,6-dimethoxy-sym-triazine is unique due to the presence of both hydroxyamino and dimethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

58190-03-7

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)hydroxylamine

InChI

InChI=1S/C5H8N4O3/c1-11-4-6-3(9-10)7-5(8-4)12-2/h10H,1-2H3,(H,6,7,8,9)

InChI Key

WRBBZYORRSENMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NO)OC

Origin of Product

United States

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